molecular formula C8H4N2O5 B15134400 6-nitro-6H-3,1-benzoxazine-2,4-dione

6-nitro-6H-3,1-benzoxazine-2,4-dione

Cat. No.: B15134400
M. Wt: 208.13 g/mol
InChI Key: HZRZAXRUOZFXOD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-6H-3,1-benzoxazine-2,4-dione typically involves the nitration of 3,1-benzoxazine-2,4-dione. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the reaction of 2-amino-5-nitrobenzoic acid with phosgene, followed by cyclization .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or rhodium complexes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-nitro-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-nitro-6H-3,1-benzoxazine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its use in drug development due to its biological activity.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6-nitro-6H-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as an electrophile, reacting with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4-dione
  • 6-nitro-2H-1,4-benzoxazin-3(4H)-one
  • 2H-1,3-benzoxazine-2,4-dione

Uniqueness

6-nitro-6H-3,1-benzoxazine-2,4-dione is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives .

Properties

Molecular Formula

C8H4N2O5

Molecular Weight

208.13 g/mol

IUPAC Name

6-nitro-6H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4N2O5/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(12)15-7/h1-4H

InChI Key

HZRZAXRUOZFXOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)OC(=O)C2=CC1[N+](=O)[O-]

Origin of Product

United States

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